molecular formula C17H19N3O2 B8753552 2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide

2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide

Cat. No. B8753552
M. Wt: 297.35 g/mol
InChI Key: VJNWJPQVVLEHSV-UHFFFAOYSA-N
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Patent
US08952021B2

Procedure details

Isatoic anhydride (1.63 g, 10 mmol) was dissolved in DMF (40 mL) and added to 4-morpholinoaniline (1.78 g, 10 mmol). The reaction mixture was heated to 115° C. for 2.5 h. It was then cooled to room temperature, diluted with 5% lithium chloride solution (120 mL), and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water (100 mL), 10% aqueous sodium hydroxide (100 mL), and water (100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated to give 2-amino-N-(4-morpholinophenyl)benzamide as a gray solid. Yield 1.71 g (57%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[O:13]1[CH2:18][CH2:17][N:16]([C:19]2[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=2)[CH2:15][CH2:14]1>CN(C=O)C.[Cl-].[Li+]>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:23][C:22]1[CH:21]=[CH:20][C:19]([N:16]2[CH2:17][CH2:18][O:13][CH2:14][CH2:15]2)=[CH:25][CH:24]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
[Cl-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL), 10% aqueous sodium hydroxide (100 mL), and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)N2CCOCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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